molecular formula C25H42O4 B027833 Homoursodeoxycholic acid CAS No. 102044-28-0

Homoursodeoxycholic acid

Cat. No.: B027833
CAS No.: 102044-28-0
M. Wt: 406.6 g/mol
InChI Key: ZKKGBMOMGYRROF-ZQMFMVRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homoursodeoxycholic acid is a bile acid derivative that has garnered attention for its potential therapeutic applications. It is structurally similar to ursodeoxycholic acid, a compound known for its use in treating liver diseases. This compound is synthesized through various chemical and biochemical processes and has shown promise in medical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Homoursodeoxycholic acid can be synthesized from chenodeoxycholic acid through a series of chemical reactions. The process typically involves the oxidation of chenodeoxycholic acid to form 7-ketolithocholic acid, followed by stereoselective reduction to produce this compound. Common reagents used in these reactions include dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone .

Industrial Production Methods: Industrial production of this compound often employs microbial transformations or chemoenzymatic procedures. These methods utilize non-pathogenic microorganisms and their enzymes to convert chenodeoxycholic acid into this compound. The process involves selective hydrolysis, epimerization, and specific hydroxylation and dehydroxylation of the steroid rings .

Chemical Reactions Analysis

Types of Reactions: Homoursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form 12-ketoursodeoxycholic acid, a key intermediate in its synthesis . Reduction reactions, such as the electroreduction of 7-ketolithocholic acid, are also common in its preparation .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include potassium bromide, dimethyl sulfoxide, and dimethylformamide. Reaction conditions often involve the use of electrochemical methods, catalytic hydrogenation, and enzymatic transformations .

Major Products Formed: The major products formed from the reactions of this compound include 12-ketoursodeoxycholic acid and other hydroxylated derivatives. These products are often used as intermediates in the synthesis of this compound and other bile acid derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Homoursodeoxycholic acid is similar to other bile acids, such as chenodeoxycholic acid, lithocholic acid, and deoxycholic acid. it is unique in its higher hydrophilicity and lower toxicity compared to these compounds . Tauroursodeoxycholic acid, a taurine conjugate of ursodeoxycholic acid, also shares similar therapeutic properties but has a higher hydrophilicity .

List of Similar Compounds:
  • Chenodeoxycholic acid
  • Lithocholic acid
  • Deoxycholic acid
  • Tauroursodeoxycholic acid

This compound stands out due to its unique combination of hydrophilicity, therapeutic potential, and lower toxicity, making it a valuable compound in scientific research and medical applications.

Properties

IUPAC Name

(5R)-5-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKGBMOMGYRROF-ZQMFMVRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102044-28-0
Record name Homoursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102044280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homoursodeoxycholic acid
Reactant of Route 2
Homoursodeoxycholic acid
Reactant of Route 3
Reactant of Route 3
Homoursodeoxycholic acid
Reactant of Route 4
Homoursodeoxycholic acid
Reactant of Route 5
Homoursodeoxycholic acid
Reactant of Route 6
Homoursodeoxycholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.